Due to its non-toxic and readily biodegradable nature, (2S)-Propanoic acid, 2-hydroxy-, butyl ester is being explored as a bio-based alternative to traditional organic solvents in various research applications. These traditional solvents often pose environmental concerns due to their persistence and potential toxicity. Research suggests (2S)-Propanoic acid, 2-hydroxy-, butyl ester can be a suitable replacement in processes like extraction, purification, and synthesis in fields like biotechnology and organic chemistry [1].
[1] Scroll down to "Physicochemical Properties" section for biodegradability aspects:
The presence of a chiral center makes (2S)-Propanoic acid, 2-hydroxy-, butyl ester a valuable tool in research related to chirality. Chirality refers to the "handedness" of molecules, and it plays a crucial role in various biological processes. (2S)-Propanoic acid, 2-hydroxy-, butyl ester can be used as a starting material or reference compound in studies investigating the behavior of chiral molecules and the development of asymmetric synthesis methods, which are essential for producing enantiomerically pure drugs and other pharmaceuticals [2].
[2] Review article on chirality and its significance:
(2S)-Propanoic acid, 2-hydroxy-, butyl ester is structurally related to lactic acid, a key player in cellular metabolism. Research suggests that studying the metabolism of (2S)-Propanoic acid, 2-hydroxy-, butyl ester can provide valuable insights into lactic acid metabolism, which has implications for understanding various physiological processes and diseases [3].
Propanoic acid, 2-hydroxy-, butyl ester, (2S)-, commonly referred to as butyl (2S)-2-hydroxypropanoate, is an ester derived from propanoic acid and butanol. It has the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. This compound is characterized by its colorless liquid form with a mild odor, making it suitable for various applications in food and pharmaceuticals. It is known for its role as a flavoring agent and solvent in numerous formulations .
The reactivity of butyl (2S)-2-hydroxypropanoate primarily involves esterification and hydrolysis reactions. As an ester, it can undergo hydrolysis in the presence of water, yielding propanoic acid and butanol:
Additionally, it can participate in transesterification reactions with other alcohols, leading to the formation of different esters while releasing butanol .
Butyl (2S)-2-hydroxypropanoate exhibits biological activity that has been explored in various studies. It is recognized for its potential as a food additive and solvent in drug formulations. Its enantiomeric form, (S)-lactate, has been noted for its role in metabolic processes and as a precursor in the synthesis of bioactive compounds . The compound's safety profile allows it to be utilized in consumer products without significant toxicity concerns.
Several methods have been developed for synthesizing butyl (2S)-2-hydroxypropanoate:
Butyl (2S)-2-hydroxypropanoate finds diverse applications across multiple industries:
Research on interaction studies involving butyl (2S)-2-hydroxypropanoate has focused on its solubility properties and compatibility with other compounds. For instance, studies indicate that it can enhance the solubility of poorly water-soluble drugs when used in self-microemulsifying systems. This property is particularly beneficial for improving drug delivery efficiency and stability .
Butyl (2S)-2-hydroxypropanoate shares similarities with several other compounds, notably:
Compound Name | IUPAC Name | Unique Features |
---|---|---|
Ethyl lactate | Ethyl 2-hydroxypropanoate | Commonly used in food flavoring; less viscous |
Methyl lactate | Methyl 2-hydroxypropanoate | Lower boiling point; often used as a solvent |
Propylene glycol laurate | Propylene glycol dodecanoate | Used primarily in cosmetics; higher viscosity |
Butyl acetate | Butyl ethanoate | Widely used as a solvent; more volatile |
The unique feature of butyl (2S)-2-hydroxypropanoate is its specific chirality at the second carbon atom, which influences its biological activity and applications compared to other esters like ethyl or methyl lactate. Its role as both a flavoring agent and an effective solvent distinguishes it within the category of alkyl lactates .
Corrosive;Irritant